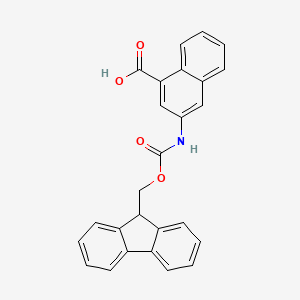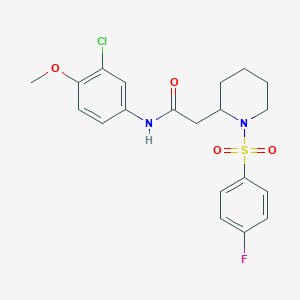![molecular formula C30H37N3O B2647123 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 923164-87-8](/img/structure/B2647123.png)
4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide is a useful research compound. Its molecular formula is C30H37N3O and its molecular weight is 455.646. The purity is usually 95%.
BenchChem offers high-quality 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Unexpected By-products in Synthesis : A study on similar compounds revealed that unexpected by-products can occur in the synthesis process, emphasizing the complexity of reactions involving similar molecular structures (Zheng et al., 2008).
Intramolecular Hydroamidation : Research on ortho-vinyl benzamides, closely related to the compound , demonstrates the efficiency of potassium tert-butoxide and N,N-dimethylformamide in promoting intramolecular hydroamidation. This method is scalable and tolerates various functional groups, indicating its potential application in the synthesis of complex molecules like 4-tert-butyl-N-{2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]ethyl}benzamide (Chen et al., 2017).
Medicinal Chemistry Applications
DNA-Intercalating Antitumor Agents : A study explored phenyl-substituted derivatives of DNA-intercalating agents, related to the chemical structure of interest. This research is significant for understanding the potential antitumor applications of similar compounds (Atwell et al., 1989).
4-Aminoquinoline Antimalarial Candidates : Investigations into 4-aminoquinoline drug candidates, which share structural similarities, offer insights into the design and development of new antimalarial drugs. Such research is pivotal in understanding how structurally similar compounds could be used in medicinal applications (O’Neill et al., 2009).
Chemical Properties and Reactions
Regioselectivity in Reactions : A study on 4-oxoquinoline derivatives, structurally related to the target compound, investigated the regioselectivity of their ethylation reactions. Understanding such reactions is crucial for predicting and controlling the behavior of complex molecules during synthesis (Batalha et al., 2019).
Intramolecular Charge-Transfer Dynamics : Research on 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, which shares some structural elements with the target compound, examined intramolecular charge-transfer dynamics. Such studies are significant in understanding the photophysical properties of similar compounds (Park et al., 2014).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O/c1-30(2,3)26-14-10-24(11-15-26)29(34)31-20-28(23-12-16-27(17-13-23)32(4)5)33-19-18-22-8-6-7-9-25(22)21-33/h6-17,28H,18-21H2,1-5H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHELUGTGNZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'H-spiro[cyclopentane-1,2'-quinazoline]-4'-thiol](/img/structure/B2647040.png)
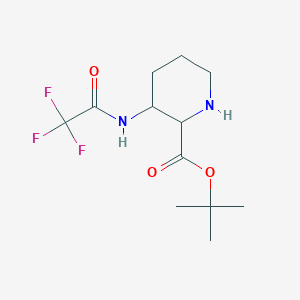
![4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline](/img/structure/B2647042.png)
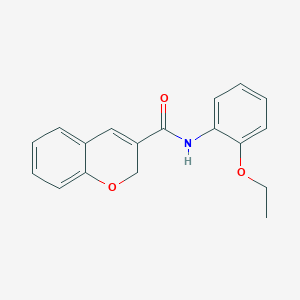
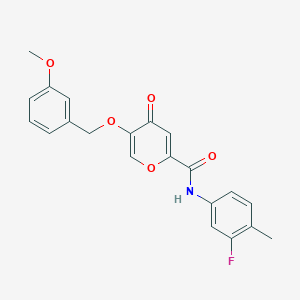
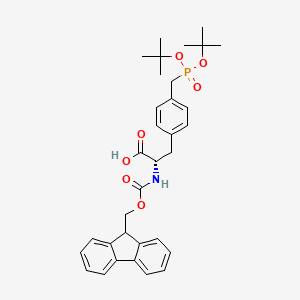
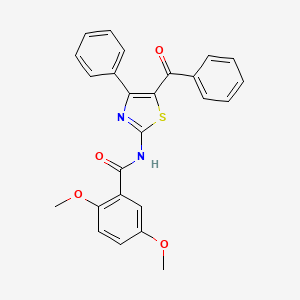

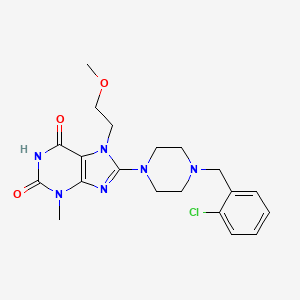

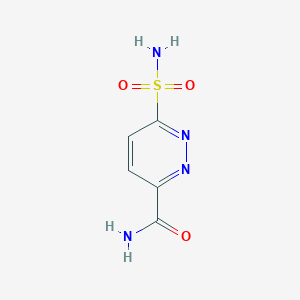
![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
